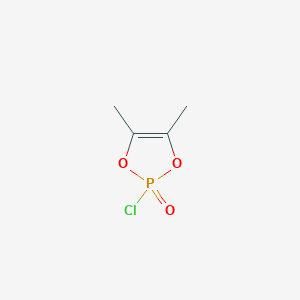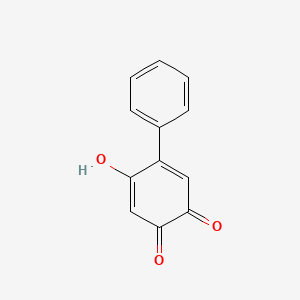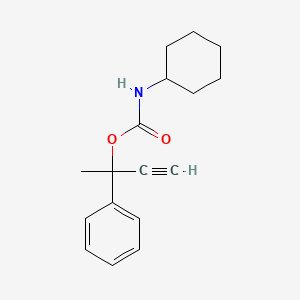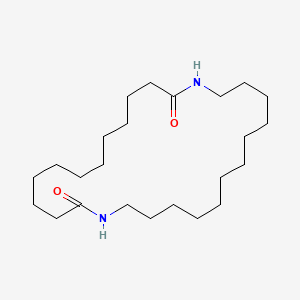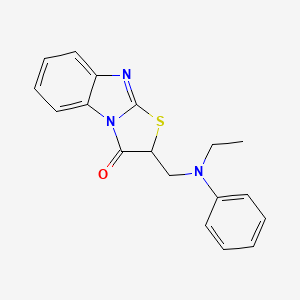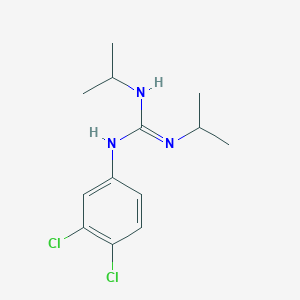
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a dichlorophenyl group attached to a guanidine moiety, which is further substituted with two isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures consistent product quality and higher yields compared to batch processes.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(3,4-Dichlorophenyl)-1,3-diisopropylguanidine can be compared with other similar compounds such as:
3,4-Dichlorophenylguanidine: Lacks the isopropyl groups, resulting in different chemical and biological properties.
1,3-Diisopropylguanidine: Lacks the dichlorophenyl group, leading to different reactivity and applications.
2-(3,4-Dichlorophenyl)-1,3-dimethylguanidine: Substituted with methyl groups instead of isopropyl groups, affecting its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
特性
CAS番号 |
17826-45-8 |
|---|---|
分子式 |
C13H19Cl2N3 |
分子量 |
288.21 g/mol |
IUPAC名 |
1-(3,4-dichlorophenyl)-2,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C13H19Cl2N3/c1-8(2)16-13(17-9(3)4)18-10-5-6-11(14)12(15)7-10/h5-9H,1-4H3,(H2,16,17,18) |
InChIキー |
XHRFOWAEJQVERX-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=NC(C)C)NC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


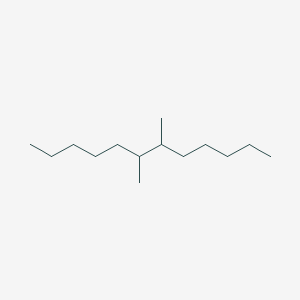
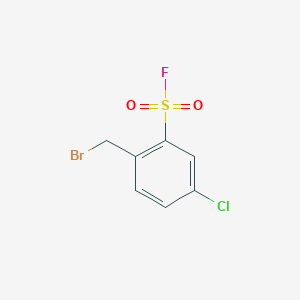
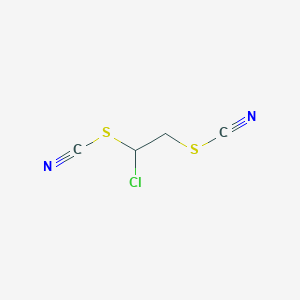
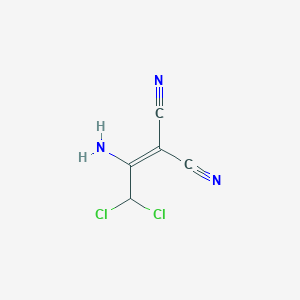


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
